Ácido 1-(prop-2-enil)-1H-pirazol-4-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

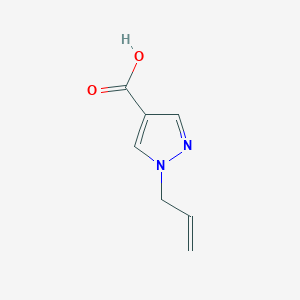

1-(prop-2-enyl)-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a prop-2-enyl group attached to the nitrogen atom at position 1 and a carboxylic acid group at position 4 of the pyrazole ring. The unique structure

Aplicaciones Científicas De Investigación

- Análogo de Auxina: Los derivados del ácido prop-2-enilpirazolcarboxílico podrían actuar como auxinas sintéticas, influyendo en el crecimiento de las plantas, el desarrollo de las raíces y la diferenciación de los tejidos .

- Síntesis sin Metales: Trabajos recientes implican la síntesis sin metales en un solo recipiente de ácidos borínicos tetracoordinados utilizando ácidos borónicos y ligandos bidentatos .

Horticultura y Regulación del Crecimiento de las Plantas

Síntesis Orgánica y Derivados del Ácido Borínico

Síntesis de Productos Naturales

Actividad Biológica

1-(prop-2-enyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazoles are five-membered heterocycles known for their pharmacological significance, including anti-inflammatory, antimicrobial, and anticancer properties. This article focuses on the biological activity of 1-(prop-2-enyl)-1H-pyrazole-4-carboxylic acid, summarizing relevant research findings, case studies, and data tables.

Synthesis and Characterization

The synthesis of 1-(prop-2-enyl)-1H-pyrazole-4-carboxylic acid typically involves the condensation of hydrazine derivatives with appropriate carbonyl compounds. Various synthetic routes have been reported, leading to high yields and purity of the target compound. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. In particular, 1-(prop-2-enyl)-1H-pyrazole-4-carboxylic acid has shown promising results in inhibiting cancer cell proliferation. For instance, a study demonstrated that derivatives with similar structures exhibited GI50 values (the concentration required to inhibit cell growth by 50%) as low as 0.27 μM against leukemia cell lines such as HL-60 and RPMI-8226 .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | GI50 (μM) | Reference |

|---|---|---|---|

| 1-(prop-2-enyl)-1H-pyrazole-4-carboxylic acid | HL-60 | TBD | |

| 3-trifluoromethylpyrazole | UO-31 | 0.27 | |

| 5-amido-pyrazole derivatives | S. aureus | 25.1 |

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been extensively studied. Compounds similar to 1-(prop-2-enyl)-1H-pyrazole-4-carboxylic acid have demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds often range from 25 µM to lower concentrations depending on the specific derivative tested .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | MIC (μM) | Reference |

|---|---|---|---|

| 1-(prop-2-enyl)-1H-pyrazole-4-carboxylic acid | MRSA | TBD | |

| Pyrazole derivatives | E. coli | <25 | |

| Pyrazoline derivatives | Candida spp. | <20 |

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For example, compounds containing the pyrazole structure have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 effectively . The anti-inflammatory activity is often compared to standard drugs like dexamethasone, demonstrating comparable efficacy at similar concentrations.

Table 3: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | Cytokine Inhibition (%) | Concentration (μM) | Reference |

|---|---|---|---|

| 1-(prop-2-enyl)-1H-pyrazole-4-carboxylic acid | TNF-α | TBD | |

| Novel pyrazoles | IL-6 | 10 |

Case Studies

A notable case study involved testing a series of pyrazole derivatives against various cancer cell lines and assessing their cytotoxicity profiles. The results indicated that certain modifications in the pyrazole structure enhanced anticancer activity while maintaining low toxicity levels in non-cancerous cell lines .

Propiedades

IUPAC Name |

1-prop-2-enylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-2-3-9-5-6(4-8-9)7(10)11/h2,4-5H,1,3H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTTVMITLWQTSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=C(C=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.